molecular formula C22H20N2O5S B2564565 ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865180-90-1

ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2564565
CAS No.: 865180-90-1
M. Wt: 424.47
InChI Key: IWFUTCXWDSQNQU-FCQUAONHSA-N
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Description

Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzoic acid, propargylamine, and 2-aminobenzenethiol. The synthesis may involve the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide or a similar reagent.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with 2,4-dimethoxybenzoyl chloride or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole, and benzothiazole-2-carboxylic acid.

    Dimethoxybenzoyl Derivatives: Compounds like 2,4-dimethoxybenzoic acid, 2,4-dimethoxybenzaldehyde, and 2,4-dimethoxybenzyl alcohol.

Uniqueness

Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or dimethoxybenzoyl derivatives.

Properties

IUPAC Name

ethyl 2-(2,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-5-11-24-17-10-7-14(21(26)29-6-2)12-19(17)30-22(24)23-20(25)16-9-8-15(27-3)13-18(16)28-4/h1,7-10,12-13H,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUTCXWDSQNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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